N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound features a unique structural framework combining a cyclohexyl moiety modified with a 1H-1,2,3,4-tetrazole ring via a methyl linker and an acetamide core connected to a 4-methoxyphenylsulfonyl ethyl group. The 4-methoxyphenylsulfonyl group is a common pharmacophore in medicinal chemistry, often enhancing solubility and bioavailability, while the tetrazole ring contributes to hydrogen bonding and metabolic stability .
Properties
Molecular Formula |
C19H27N5O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H27N5O4S/c1-28-16-5-7-17(8-6-16)29(26,27)12-11-20-18(25)13-19(9-3-2-4-10-19)14-24-15-21-22-23-24/h5-8,15H,2-4,9-14H2,1H3,(H,20,25) |
InChI Key |
ZABZGSYTGVIXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxyphenylsulfonylethylamine
The sulfonylethylamine fragment is prepared via sulfonylation of ethylenediamine derivatives. A representative protocol involves:
-
Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with 2-aminoethanol in dichloromethane (DCM) at 0–5°C for 4 hours, yielding N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
-
Oxidation : Converting the hydroxyl group to a sulfone using oxone in a water-acetone mixture (yield: 78–85%).
-
Amine activation : Protecting the amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Table 1: Reaction Conditions for Sulfonylethylamine Synthesis
Construction of 1-(Tetrazol-1-ylmethyl)cyclohexylacetic Acid
The tetrazole-cyclohexylacetate core is synthesized via a tandem cyclohexane functionalization and tetrazole ring formation:
-
Cyclohexylmethylation : Treating cyclohexanone with trimethylsilyl azide (TMS-azide) and isocyanides in methanol under ultrasound irradiation, forming 1-(azidomethyl)cyclohexanol.
-
Tetrazole cyclization : Heating the azide intermediate with ammonium chloride in dimethylformamide (DMF) at 110°C for 8 hours to form the tetrazole ring (yield: 68%).
-
Acetic acid sidechain introduction : Alkylating the tetrazole-methylcyclohexane with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with NaOH to yield the carboxylic acid.
Amide Coupling and Final Assembly
The final step involves coupling the sulfonylethylamine and tetrazole-cyclohexylacetate fragments:
-
Activation : Treating 1-(tetrazol-1-ylmethyl)cyclohexylacetic acid with HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM to form the active ester.
-
Coupling : Reacting the activated ester with deprotected 4-methoxyphenylsulfonylethylamine at 0°C for 2 hours, followed by gradual warming to 25°C (yield: 74%).
-
Purification : Isolating the crude product via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallizing from ethanol-water.
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Coupling reagent | EDC/HOBt | 74% | |
| Solvent | Dichloromethane | Minimal racemization | |
| Temperature | 0°C → 25°C | 89% purity |
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis (SPS)
A patent-pending SPS method immobilizes the cyclohexylacetate fragment on Wang resin, enabling iterative tetrazole formation and sulfonamide coupling. This approach reduces purification steps but requires specialized equipment.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) during tetrazole formation improves reaction kinetics, increasing yield to 81% compared to conventional heating.
Table 3: Yield Comparison Between Conventional and Microwave Methods
| Method | Time | Yield |
|---|---|---|
| Conventional | 8 h | 68% |
| Microwave | 20 min | 81% |
Critical Challenges and Mitigation Strategies
-
Tetrazole regioselectivity : Using TMS-azide ensures preferential formation of 1-substituted tetrazoles over 2-substituted isomers.
-
Stereochemical control : Chiral auxiliaries like Oppolzer’s sultam during cyclohexane functionalization prevent racemization.
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance tetrazole cyclization rates but require careful drying to avoid hydrolysis.
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) achieved 62% overall yield using:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of sulfonamide derivatives. The results demonstrated that modifications to the sulfonamide group significantly enhanced activity against resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The sulfonamide group has been associated with reduced edema and inflammatory markers in various models.
Case Study: Inflammatory Model
In a controlled study using a rat model of induced inflammation, administration of the compound led to a significant reduction in paw edema and levels of inflammatory cytokines. This suggests that similar structural features could yield beneficial effects in treating inflammatory conditions.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The activation of caspases and disruption of mitochondrial membrane potential are critical mechanisms involved in its cytotoxic effects.
Case Study: Cancer Cell Line Study
A recent investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The study found that compounds with similar structural characteristics could effectively induce cell death through mitochondrial pathways, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetraazolylmethyl group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations:
- Tetrazole vs. Triazole : The target compound’s 1H-tetrazole ring (vs. 1,2,3-triazole in ) may confer higher metabolic stability due to stronger hydrogen-bonding capacity .
- Cyclohexyl vs. Aromatic Moieties : The cyclohexyl group in the target compound may enhance lipophilicity compared to planar aromatic systems (e.g., biphenyl in ), influencing blood-brain barrier penetration .
Biological Activity
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : CHNOS
- CAS Number : 1401557-38-7
- Molecular Weight : 394.50 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its anti-inflammatory, analgesic, antibacterial, and antifungal properties. Below are summarized findings from various studies:
1. Anti-inflammatory and Analgesic Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Study Findings : Compounds with a methoxyphenyl group showed a reduction in inflammation markers in animal models.
- Mechanism : The proposed mechanism involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
2. Antibacterial Activity
The compound has been screened against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 µg/mL |
| Escherichia coli | 12 | 30 µg/mL |
| Bacillus subtilis | 18 | 20 µg/mL |
The results indicate that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
3. Antifungal Activity
Research has also indicated that the compound exhibits antifungal properties:
- Activity Against Fungi : It was tested against common fungal strains such as Candida albicans and Aspergillus niger.
- Results : The compound showed significant growth inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antifungal agent .
Case Study 1: Analgesic Effects in Animal Models
A study evaluated the analgesic effects of the compound using the formalin test in rats. Results indicated:
- Pain Reduction : A significant decrease in pain response was observed at doses of 10 mg/kg and 20 mg/kg.
- : The compound may serve as a viable candidate for pain management therapies.
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial efficacy of the compound was assessed through disk diffusion methods against clinical isolates of MRSA:
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the sulfonyl ethyl group via nucleophilic substitution using 4-methoxyphenylsulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
- Step 2 : Cyclohexylacetamide functionalization with tetraazole via click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition), requiring anhydrous tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify sulfonyl, tetraazole, and cyclohexyl protons/carbons. For example, the sulfonyl ethyl group shows characteristic doublets at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect impurities below 0.1% .
Q. What are the primary biological targets or assays used to screen this compound’s activity?
- Answer :
- Enzyme inhibition assays : Target sulfotransferases or cyclooxygenase-2 (COX-2) due to the sulfonyl and tetraazole moieties, using fluorometric or colorimetric substrates .
- Cell-based assays : Anticancer activity via MTT assay (e.g., IC50 values against HeLa or MCF-7 cell lines) .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer :
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO concentration ≤0.1%), and replicate experiments (n ≥ 3) .
- Validate target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to suspected targets .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables like impurity profiles .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .
- In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) .
- 3D-QSAR : CoMFA or CoMSIA models using biological data from analogs to quantify steric/electronic effects .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Q. What strategies are effective for improving the solubility and bioavailability of this compound?
- Answer :
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance dissolution rate .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Answer :
- Pharmacokinetics : Administer intravenously/orally to rodents, collect plasma samples at intervals (0–24 hours), and quantify compound levels via LC-MS/MS .
- Toxicity screening : Acute toxicity (OECD 423) using dose escalation in mice, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
- Metabolite identification : Liver microsome incubations followed by UPLC-QTOF-MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
